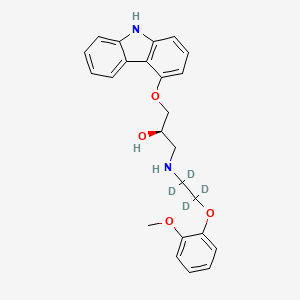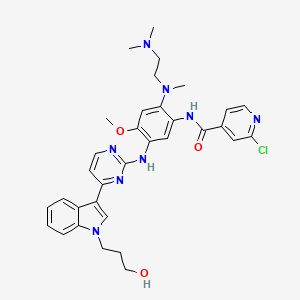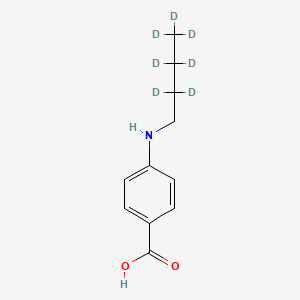
4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylamino)benzoic Acid D7, also known as 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid, is a deuterated form of 4-(Butylamino)benzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C11H8D7NO2, and it has a molecular weight of 200.29 g/mol . Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylamino)benzoic Acid D7 typically involves the deuteration of 4-(Butylamino)benzoic acid. This process can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Employing deuterated reagents such as deuterated solvents or deuterated acids to achieve the desired substitution.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, ensuring that the deuterated product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Butylamino)benzoic Acid D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
4-(Butylamino)benzoic Acid D7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Wirkmechanismus
The mechanism of action of 4-(Butylamino)benzoic Acid D7 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways by altering bond strengths and reaction rates. This can lead to differences in the behavior of the deuterated compound compared to its non-deuterated counterpart .
Vergleich Mit ähnlichen Verbindungen
4-(Butylamino)benzoic Acid: The non-deuterated form of the compound.
Ethyl 4-(Butylamino)benzoate: An ethyl ester derivative used in chemical synthesis.
4-(Butylamino)-benzoic Acid, Methyl Ester: Another ester derivative used in organic synthesis.
Uniqueness: The uniqueness of 4-(Butylamino)benzoic Acid D7 lies in its deuterium content, which provides distinct advantages in research applications. Deuterated compounds are valuable tools for studying reaction mechanisms, metabolic pathways, and isotope effects, making them indispensable in various scientific fields.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-(2,2,3,3,4,4,4-heptadeuteriobutylamino)benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i1D3,2D2,3D2 |
InChI-Schlüssel |
YCCRFDDXAVMSLM-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
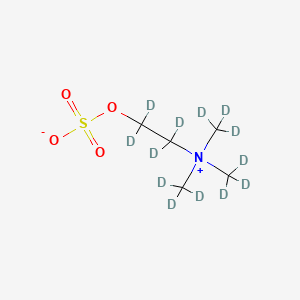
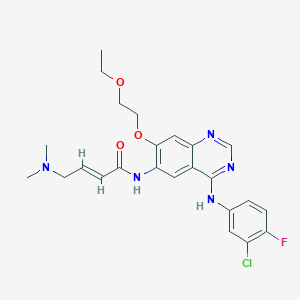
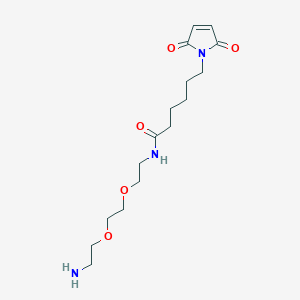


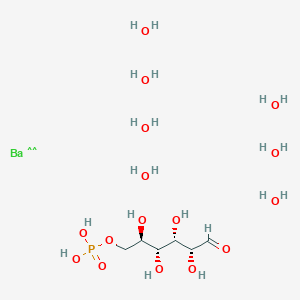
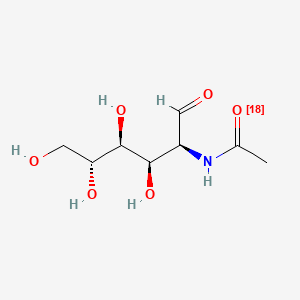
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
